molecular formula C20H27N3O6 B3170445 Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate CAS No. 943134-40-5

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate

Cat. No.: B3170445
CAS No.: 943134-40-5
M. Wt: 405.4 g/mol
InChI Key: NWQPLHLDALTBAX-CABCVRRESA-N
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Description

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural features, which contribute to its reactivity and functionality in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of functional groups, formation of amide bonds, and chiral resolution to obtain the desired stereochemistry. Common reagents used in the synthesis include tert-butyl chloroformate, benzoyl chloride, and various amines. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with its targets, leading to modulation of biological pathways. These interactions can result in inhibition or activation of enzymatic activity, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which contribute to its distinct reactivity and biological activity. The presence of the benzamido and tert-butoxycarbonyl groups enhances its stability and solubility, making it a valuable compound in various applications .

Properties

IUPAC Name

methyl (2S,4R)-4-benzamido-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O6/c1-20(2,3)29-19(27)21-11-16(24)23-12-14(10-15(23)18(26)28-4)22-17(25)13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,21,27)(H,22,25)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQPLHLDALTBAX-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1C[C@@H](C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123970
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943134-40-5
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=943134-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, N-[(1,1-dimethylethoxy)carbonyl]glycyl-4-(benzoylamino)-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate
Reactant of Route 6
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Methyl (2S,4R)-4-benzamido-1-((tert-butoxycarbonyl)glycyl)pyrrolidine-2-carboxylate

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